3,5-Dihydroxy-4',7-Dimethoxyflavone

Übersicht

Beschreibung

Kaempferol-7,4’-Dimethylether ist eine natürlich vorkommende Flavonoidverbindung, die in verschiedenen Pflanzenarten vorkommt, darunter Zingiber phillipseae und Betula exilis . Es ist bekannt für seine antioxidativen, entzündungshemmenden und antimikrobiellen Eigenschaften . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen große Aufmerksamkeit in der wissenschaftlichen Forschung erlangt.

Wissenschaftliche Forschungsanwendungen

Kaempferol-7,4’-Dimethylether hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Flavonoidchemie und Reaktionsmechanismen verwendet.

Wirkmechanismus

Kaempferol-7,4’-Dimethylether übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen, wie z. B. Stickstoffoxidsynthase.

Antitumoraktivität: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung von Zellproliferationswegen.

Wirkmechanismus

Target of Action

The primary target of 3,5-Dihydroxy-4’,7-dimethoxyflavone (DHDM) is the promastigote form of Leishmania donovani . Leishmania donovani is a protozoan parasite that causes visceral leishmaniasis, a severe disease affecting millions of people worldwide .

Mode of Action

The interaction studies of DHDM with zinc were carried out by UV spectra and fluorescence spectra analysis . The synthesized DHDM-Zn compound exhibited an excellent in vitro antagonistic effect against the promastigote form of L. donovani . The possible mechanisms of promastigote L. donovani cell death involve the arrest of the cell cycle in the G1 phase and residual cell count reduction .

Biochemical Pathways

donovani .

Result of Action

The result of DHDM’s action is a significant reduction in the growth rate of the promastigote form of L. donovani . This leads to a decrease in the residual cell count, contributing to the death of the parasite .

Biochemische Analyse

Biochemical Properties

3,5-Dihydroxy-4’,7-dimethoxyflavone has been shown to interact with various biomolecules. For instance, it has been found to interact with nucleic acids, forming a complex that has been investigated for various applications

Cellular Effects

The cellular effects of 3,5-Dihydroxy-4’,7-dimethoxyflavone are diverse. It has been reported to exhibit antagonistic effects against the promastigote form of Leishmania donovani, a protozoan parasite . It has also been found to interact with nucleic acids, which could potentially influence cell function .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been noted that the fluorescence of this compound increased several-fold upon binding to dsDNA .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kaempferol-7,4’-Dimethylether kann durch Methylierung von Kaempferol synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion erfolgt typischerweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid.

Industrielle Produktionsverfahren

Die industrielle Produktion von Kaempferol-7,4’-Dimethylether umfasst die Extraktion von Kaempferol aus Pflanzenquellen, gefolgt von chemischer Methylierung. Der Extraktionsprozess umfasst Lösungsmittelextraktion, Reinigung und Kristallisation. Der Methylierungsschritt ähnelt dem Syntheseweg, wird aber für industrielle Zwecke erweitert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kaempferol-7,4’-Dimethylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Gegenwart von Basen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Flavonoide, reduzierte Flavonoide und verschiedene substituierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Myricetin: Ein Flavonoid mit zusätzlichen Hydroxylgruppen, das zu unterschiedlicher Löslichkeit und Reaktivität führt.

Einzigartigkeit

Kaempferol-7,4’-Dimethylether ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das seine Lipophilie und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung, Kaempferol, erhöht . Diese Modifikation beeinflusst auch seine Wechselwirkung mit biologischen Zielen und macht es zu einer wertvollen Verbindung für die therapeutische Forschung.

Eigenschaften

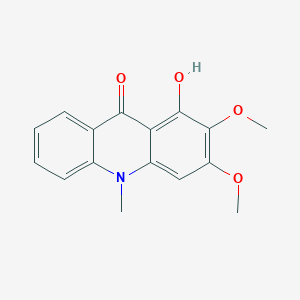

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)17-16(20)15(19)14-12(18)7-11(22-2)8-13(14)23-17/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBAXKKOXPLOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165751 | |

| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-33-6 | |

| Record name | Kaempferol-7,4′-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXY-4',7-DIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4D3RA49HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

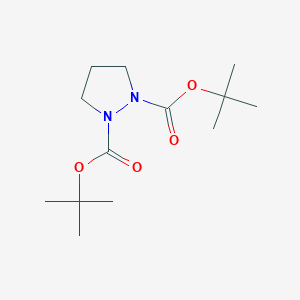

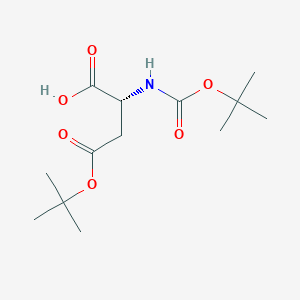

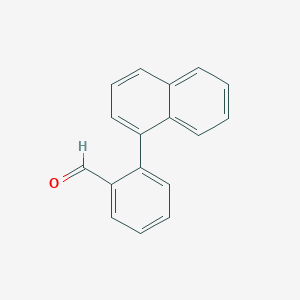

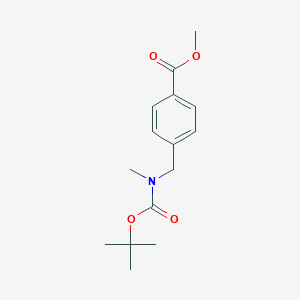

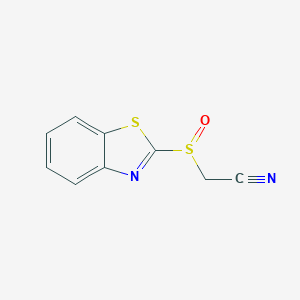

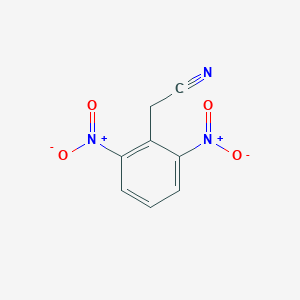

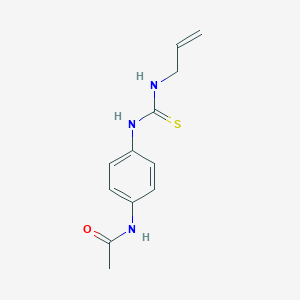

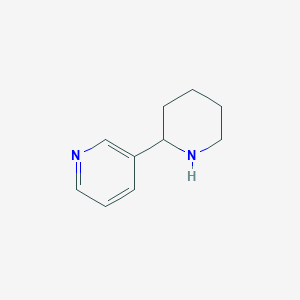

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known natural sources of 3,5-Dihydroxy-4',7-dimethoxyflavone?

A1: this compound has been isolated from a variety of plant sources, including:

- Pogostemon cablin (Blance) Benth: This plant, also known as Patchouli, is known for its essential oil used in perfumes. []

- Tamarix aphylla L.: This species, commonly known as Athel tamarisk, is a tree known for its drought tolerance. [, ]

- Zingiber phillipseae: This plant belongs to the ginger family and is native to Southeast Asia. []

- Polyalthia parviflora: This species is a tree belonging to the Annonaceae family, commonly found in India. []

- Aletris spicata: This plant is a member of the lily family, traditionally used in Chinese medicine. []

- Argyreia acuta Lour: This climbing shrub is used in traditional medicine for various purposes. []

- Lagotis yunnanesis W.W.Smith: This species belongs to the Plantaginaceae family and is found in the Yunnan province of China. []

- Alpinia sichuanensis Z.Y.Zhu: This plant is a member of the ginger family and is native to Sichuan, China. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C17H14O6. Its molecular weight is 314.28 g/mol.

Q3: What spectroscopic data is available for the structural characterization of this compound?

A3: The structures of isolated this compound has been elucidated using various spectroscopic techniques, including:

- NMR (Nuclear Magnetic Resonance): This technique provides information about the number and types of atoms in a molecule and their connectivity. [, , , , , , , ]

- IR (Infrared Spectroscopy): IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]

- MS (Mass Spectrometry): This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [, ]

- UV (Ultraviolet-Visible Spectroscopy): UV spectroscopy provides information about the compound's electronic transitions and can help identify conjugated systems, such as those found in flavonoids. []

Q4: Has this compound shown any promising biological activities?

A4: Yes, research suggests this compound exhibits various biological activities:

- Anti-inflammatory activity: Studies show that it can inhibit the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor (TNF-α). It was also found to inhibit T-cell proliferation, further supporting its potential as an anti-inflammatory agent. [, ]

- Antioxidant activity: The compound exhibits higher antioxidant activity compared to butylated hydroxytoluene (BHT), a common synthetic antioxidant. []

- Antibacterial activity: Studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli, common bacterial strains. []

- Hepatoprotective activity: Research suggests protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. This protection is attributed to its antioxidant, anti-apoptotic, and anti-angiogenic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)